![molecular formula C13H14ClFN2O B2900594 2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone CAS No. 2411276-57-6](/img/structure/B2900594.png)
2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone
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Description
This compound contains a cyclopropyl group, a fluoro group, and a quinoxalin-1-yl group attached to an ethanone backbone . Cycloalkanes like cyclopropyl are cyclic hydrocarbons where the carbon atoms are arranged in a ring . The fluoro group is a functional group that contains a fluorine atom. Quinoxaline is a heterocyclic compound containing a ring complex made up of two benzene rings sharing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropyl group would form a three-membered ring, and the quinoxaline would form a larger, aromatic ring system . The exact 3D structure would depend on the specific orientations of these groups around the ethanone backbone .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. For example, the ethanone group could undergo nucleophilic addition reactions, and the fluoro group could potentially be replaced by other groups in a nucleophilic substitution reaction .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone” would require appropriate safety precautions. It’s important to avoid dust formation, breathing in the compound, or skin and eye contact . More specific safety and hazard information would typically be provided in a Material Safety Data Sheet .
properties
IUPAC Name |
2-chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O/c14-8-13(18)17-6-5-16(10-2-3-10)11-4-1-9(15)7-12(11)17/h1,4,7,10H,2-3,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZAVVNWYUXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(C3=C2C=CC(=C3)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-cyclopropyl-7-fluoro-2,3-dihydroquinoxalin-1-yl)ethanone |
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